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Compound of Interest

Compound Name:
3-(3,5-Difluorophenyl)propionic

acid

Cat. No.: B1306940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
(3,5-Difluorophenyl)propionic acid, a compound of interest in pharmaceutical research and

development. Due to the limited availability of public experimental spectra, this document

presents a combination of predicted data based on established spectroscopic principles and

detailed, generalized experimental protocols for obtaining such data. This guide is intended to

serve as a valuable resource for the characterization and analysis of this and structurally

related compounds.

Chemical Structure and Properties
3-(3,5-Difluorophenyl)propionic acid

Molecular Formula: C₉H₈F₂O₂

Molecular Weight: 186.16 g/mol

CAS Number: 84315-24-2

Physical State: Solid
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Melting Point: 59-61 °C

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(3,5-
Difluorophenyl)propionic acid. These predictions are derived from the analysis of its

chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent:
CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~6.7-6.9 Triplet of Triplets 1H Ar-H (at C4)

~6.6-6.8 Doublet of Triplets 2H Ar-H (at C2, C6)

~2.95 Triplet 2H -CH₂- (alpha to Ar)

~2.70 Triplet 2H
-CH₂- (alpha to

COOH)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent:
CDCl₃)

Chemical Shift (δ, ppm) Assignment

~178 C=O (Carboxylic Acid)

~163 (d, J ≈ 245 Hz) C-F (C3, C5 of Ar)

~144 (t, J ≈ 10 Hz) C-ipso (C1 of Ar)

~112 (d, J ≈ 25 Hz) C-H (C2, C6 of Ar)

~102 (t, J ≈ 25 Hz) C-H (C4 of Ar)

~35 -CH₂- (alpha to COOH)

~30 -CH₂- (alpha to Ar)
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Table 3: Predicted FT-IR Spectroscopic Data (Solid, KBr
Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (Carboxylic Acid)

~2950 Medium C-H stretch (aliphatic)

~1700 Strong C=O stretch (Carboxylic Acid)

~1620, ~1590 Medium C=C stretch (Aromatic Ring)

~1450 Medium C-H bend (aliphatic)

~1300 Strong C-O stretch

~1120 Strong C-F stretch

~850 Strong
C-H out-of-plane bend

(Aromatic)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

186 ~40 [M]⁺

141 ~100 [M - COOH]⁺

128 ~30 [M - CH₂COOH]⁺

113 ~60 [C₆H₃F₂CH₂]⁺

Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data

presented above. These protocols are based on standard laboratory practices and may require

optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1.1. Sample Preparation for ¹H and ¹³C NMR

Weigh approximately 5-10 mg of 3-(3,5-Difluorophenyl)propionic acid into a clean, dry

NMR tube.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing

0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

1.2. ¹H NMR Spectroscopy Protocol

Insert the prepared NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters

include:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

Phase the spectrum and perform baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals to determine the relative proton ratios.

1.3. ¹³C NMR Spectroscopy Protocol
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Use the same sample prepared for ¹H NMR.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Typical parameters include:

Pulse angle: 30 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2 seconds

Number of scans: 1024 or more, depending on sample concentration.

Process the FID using a Fourier transform with an exponential multiplication to improve the

signal-to-noise ratio.

Phase the spectrum and perform baseline correction.

Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
2.1. Sample Preparation (KBr Pellet Method)

Grind a small amount (1-2 mg) of 3-(3,5-Difluorophenyl)propionic acid with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place a portion of the mixture into a pellet press.

Apply pressure to form a thin, transparent or translucent pellet.

2.2. FT-IR Spectroscopy Protocol

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
3.1. Sample Preparation

Prepare a dilute solution of 3-(3,5-Difluorophenyl)propionic acid in a volatile organic

solvent such as methanol or acetonitrile (approximately 1 mg/mL).

3.2. Mass Spectrometry Protocol (Electron Ionization)

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas

chromatograph inlet.

If using a direct insertion probe, the sample is heated to induce volatilization.

In the ion source, the vaporized molecules are bombarded with a beam of high-energy

electrons (typically 70 eV) to cause ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by the mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a novel organic compound like 3-(3,5-Difluorophenyl)propionic acid.
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Caption: Workflow for the synthesis and spectroscopic characterization of an organic

compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-(3,5-Difluorophenyl)propionic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306940#spectroscopic-data-for-3-3-5-
difluorophenyl-propionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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